molecular formula C15H14N2OS2 B2771952 (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol CAS No. 915186-47-9

(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol

Cat. No.: B2771952
CAS No.: 915186-47-9
M. Wt: 302.41
InChI Key: YLNPRXAMUHNQHZ-NXVVXOECSA-N
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Description

(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol typically involves the condensation of a phenylamine derivative with a thiophene-containing thiazole precursor. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazole derivatives are often studied for their potential antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, compounds similar to this compound are investigated for their therapeutic potential in treating various diseases.

Industry

Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure found in many biologically active compounds.

    Benzothiazole: Known for its antimicrobial properties.

    Thiophene: A sulfur-containing heterocycle with various applications in materials science and pharmaceuticals.

Uniqueness

(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

2-(2-phenylimino-4-thiophen-2-yl-1,3-thiazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c18-9-8-17-13(14-7-4-10-19-14)11-20-15(17)16-12-5-2-1-3-6-12/h1-7,10-11,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNPRXAMUHNQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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